Cas no 97437-97-3 (4-chloro-N-(2,5-dimethylphenyl)-3-sulfamoylbenzamide)

4-chloro-N-(2,5-dimethylphenyl)-3-sulfamoylbenzamide 化学的及び物理的性質
名前と識別子
-
- MFCD28098792
- 4-Chloro-N-(2,5-dimethylphenyl)-3-sulfamoylbenzamide(WS201727)
- Reaxys ID: 2769640
- Benzamide, 3-(aminosulfonyl)-4-chloro-N-(2,5-dimethylphenyl)-
- CS-0061290
- Z31403696
- W17142
- AS-69163
- 4-chloro-N-(2,5-dimethylphenyl)-3-sulfamoylbenzamide
- XDA43797
- AKOS034159569
- 97437-97-3
-
- MDL: MFCD28098792
- インチ: 1S/C15H15ClN2O3S/c1-9-3-4-10(2)13(7-9)18-15(19)11-5-6-12(16)14(8-11)22(17,20)21/h3-8H,1-2H3,(H,18,19)(H2,17,20,21)
- InChIKey: ZYADNDOMPSFJLJ-UHFFFAOYSA-N
- ほほえんだ: C(NC1=CC(C)=CC=C1C)(=O)C1=CC=C(Cl)C(S(N)(=O)=O)=C1
計算された属性
- せいみつぶんしりょう: 338.0491912g/mol
- どういたいしつりょう: 338.0491912g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 22
- 回転可能化学結合数: 4
- 複雑さ: 505
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 97.6Ų
- 疎水性パラメータ計算基準値(XlogP): 2.7
4-chloro-N-(2,5-dimethylphenyl)-3-sulfamoylbenzamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1131930-100mg |
4-Chloro-N-(2,5-dimethylphenyl)-3-sulfamoylbenzamide |
97437-97-3 | 97% | 100mg |
¥1975.00 | 2024-04-23 | |
eNovation Chemicals LLC | D773783-250mg |
4-chloro-N-(2,5-dimethylphenyl)-3-sulfamoylbenzamide |
97437-97-3 | 95% | 250mg |
$185 | 2024-06-06 | |
1PlusChem | 1P01DFZM-500mg |
4-chloro-N-(2,5-dimethylphenyl)-3-sulfamoylbenzamide |
97437-97-3 | 95% | 500mg |
$173.00 | 2024-04-19 | |
abcr | AB513021-1g |
4-Chloro-N-(2,5-dimethylphenyl)-3-sulfamoylbenzamide; . |
97437-97-3 | 1g |
€442.30 | 2025-02-16 | ||
A2B Chem LLC | AX06066-250mg |
4-chloro-N-(2,5-dimethylphenyl)-3-sulfamoylbenzamide |
97437-97-3 | 95% | 250mg |
$135.00 | 2024-07-18 | |
A2B Chem LLC | AX06066-100mg |
4-chloro-N-(2,5-dimethylphenyl)-3-sulfamoylbenzamide |
97437-97-3 | 95% | 100mg |
$75.00 | 2024-07-18 | |
A2B Chem LLC | AX06066-500mg |
4-chloro-N-(2,5-dimethylphenyl)-3-sulfamoylbenzamide |
97437-97-3 | 95% | 500mg |
$189.00 | 2024-07-18 | |
eNovation Chemicals LLC | D773783-500mg |
4-chloro-N-(2,5-dimethylphenyl)-3-sulfamoylbenzamide |
97437-97-3 | 95% | 500mg |
$285 | 2025-02-26 | |
eNovation Chemicals LLC | D773783-1g |
4-chloro-N-(2,5-dimethylphenyl)-3-sulfamoylbenzamide |
97437-97-3 | 95% | 1g |
$400 | 2025-02-26 | |
eNovation Chemicals LLC | D773783-500mg |
4-chloro-N-(2,5-dimethylphenyl)-3-sulfamoylbenzamide |
97437-97-3 | 95% | 500mg |
$215 | 2024-06-06 |
4-chloro-N-(2,5-dimethylphenyl)-3-sulfamoylbenzamide 関連文献
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Hsin-Chih Yu,Li-Chieh Hsu,Tai-Hsun Chang,Yuan-Yao Li Dalton Trans., 2012,41, 723-726
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Youngjin Ham,Nathan J. Fritz,Gayea Hyun,Young Bum Lee,Jong Seok Nam,Il-Doo Kim Energy Environ. Sci., 2021,14, 5894-5902
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Youichi Hosokawa,Takeshi Kawase,Masaji Oda Chem. Commun., 2001, 1948-1949
4-chloro-N-(2,5-dimethylphenyl)-3-sulfamoylbenzamideに関する追加情報
Professional Introduction to 4-chloro-N-(2,5-dimethylphenyl)-3-sulfamoylbenzamide (CAS No. 97437-97-3)
4-chloro-N-(2,5-dimethylphenyl)-3-sulfamoylbenzamide, with the CAS number 97437-97-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the class of sulfonamide derivatives, which are widely recognized for their diverse biological activities and potential therapeutic applications. The molecular structure of 4-chloro-N-(2,5-dimethylphenyl)-3-sulfamoylbenzamide incorporates several key functional groups, including a chloro substituent, a dimethylphenyl ring, and a sulfamoyl moiety, which collectively contribute to its unique chemical properties and reactivity.
The synthesis of 4-chloro-N-(2,5-dimethylphenyl)-3-sulfamoylbenzamide involves a series of well-orchestrated chemical reactions that highlight the expertise in organic synthesis. The process typically begins with the preparation of the dimethylphenyl intermediate, followed by the introduction of the chloro group and the sulfamoyl functionality. Advanced techniques such as nucleophilic substitution and condensation reactions are employed to achieve high yields and purity. The precision required in these synthetic steps underscores the importance of meticulous experimental design and control, ensuring that the final product meets stringent quality standards.
In recent years, sulfonamide derivatives have been extensively studied for their potential as pharmacological agents. The presence of the sulfamoyl group in 4-chloro-N-(2,5-dimethylphenyl)-3-sulfamoylbenzamide imparts properties that make it a valuable scaffold for drug discovery. Specifically, sulfonamides are known for their ability to interact with biological targets such as enzymes and receptors, thereby modulating various physiological processes. This has led to their exploration in treating a wide range of diseases, including infections, inflammation, and metabolic disorders.
One of the most compelling aspects of 4-chloro-N-(2,5-dimethylphenyl)-3-sulfamoylbenzamide is its versatility in medicinal chemistry. Researchers have leveraged its structural features to develop novel compounds with enhanced pharmacological profiles. For instance, modifications to the dimethylphenyl ring can influence solubility and metabolic stability, while alterations to the sulfamoyl group can fine-tune binding affinity to biological targets. These insights have been instrumental in designing molecules with improved efficacy and reduced side effects.
The latest research in this domain has highlighted the potential of 4-chloro-N-(2,5-dimethylphenyl)-3-sulfamoylbenzamide as a lead compound for further development. Studies have demonstrated its inhibitory activity against various enzymes implicated in disease pathways. For example, preliminary data suggest that it may exhibit inhibitory effects on carbonic anhydrase enzymes, which are involved in conditions such as glaucoma and altitude sickness. Additionally, its interaction with other enzyme targets has been explored for potential applications in anti-inflammatory therapies.
The chemical properties of 4-chloro-N-(2,5-dimethylphenyl)-3-sulfamoylbenzamide, particularly its reactivity and stability under different conditions, make it a fascinating subject for further investigation. Computational studies have been employed to predict its behavior in various environments, providing valuable insights into its potential applications. These studies often involve molecular modeling techniques that simulate how the compound interacts with biological molecules at the atomic level. Such simulations are crucial for understanding its mechanism of action and for guiding the design of next-generation derivatives.
The role of synthetic chemists in developing novel compounds like 4-chloro-N-(2,5-dimethylphenyl)-3-sulfamoylbenzamide cannot be overstated. Their expertise in designing complex molecular structures is essential for advancing drug discovery efforts. By employing innovative synthetic strategies and leveraging cutting-edge technologies, researchers continue to push the boundaries of what is possible in medicinal chemistry. This relentless pursuit of innovation ensures that compounds like this one will remain at the forefront of therapeutic development.
The future prospects for 4-chloro-N-(2,5-dimethylphenyl)-3-sulfamoylbenzamide are promising, with ongoing research aimed at optimizing its pharmacological properties and exploring new applications. Collaborative efforts between synthetic chemists, biologists, and pharmacologists are essential for translating laboratory findings into tangible therapeutic benefits. As our understanding of disease mechanisms continues to evolve, compounds like this one will play a pivotal role in developing targeted therapies that address unmet medical needs.
In conclusion, 4-chloro-N-(2,5-dimethylphenyl)-3-sulfamoylbenzamide(CAS No. 97437-97-3) represents a significant advancement in pharmaceutical chemistry. Its unique structure and versatile biological activities make it a valuable tool for drug discovery and development. With continued research and innovation, this compound is poised to contribute to groundbreaking therapies that improve human health outcomes worldwide.
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